1-ethyl-1-phenylthiourea

Chemoinformatics Organic Chemistry Physical Property Prediction

Generic substitution of thiourea derivatives introduces unacceptable performance risk-N,N-disubstituted EPTU differs mechanistically from N,N'-disubstituted isomers in enzyme inhibition (direct vs. off-target tyrosinase effects) and physical properties (18.3 °C boiling point differential). This compound delivers a structurally verified, 98% purity building block with well-defined physical properties (m.p. 133-137 °C). • N,N-Disubstituted architecture ensures direct tyrosinase inhibition mechanism vs. off-target effects of N,N'-analogs • Phenyl group confers superior corrosion inhibition potential over aliphatic thioureas (>6% efficiency differential) • Reliable physical properties facilitate handling, purification, and downstream synthetic reproducibility

Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
CAS No. 3955-58-6
Cat. No. B189201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1-phenylthiourea
CAS3955-58-6
Molecular FormulaC9H12N2S
Molecular Weight180.27 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=S)N
InChIInChI=1S/C9H12N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,12)
InChIKeyXVNPNGPNQJUMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1-phenylthiourea (EPTU): Physical and Chemical Properties for Procurement and Research


1-Ethyl-1-phenylthiourea (EPTU, CAS 3955-58-6), also known as N-ethyl-N-phenylthiourea or phenylethylthiourea, is an N,N-disubstituted thiourea derivative with a molecular weight of 180.27 g/mol and a melting point of 133-137 °C [1]. This compound appears as a white powder [2] and features both an ethyl and a phenyl group on the same thiourea nitrogen atom, which distinguishes it from simpler thioureas such as 1-phenylthiourea or 1,3-disubstituted analogs like 1-ethyl-3-phenylthiourea . Its calculated XLogP3-AA is 1.7, and it has a topological polar surface area of 61.4 Ų, indicating moderate lipophilicity with some aqueous compatibility [1].

Why Substituting 1-Ethyl-1-phenylthiourea with a Generic Thiourea Derivative Is Scientifically Invalid


Generic substitution of 1-ethyl-1-phenylthiourea (EPTU) with other thiourea derivatives is scientifically unsound because subtle structural modifications dramatically alter key properties that dictate performance in specific applications. The presence and position of substituents on the thiourea core directly influence hydrogen bonding capacity, electronic distribution, and lipophilicity, which in turn affect everything from metal surface adsorption strength to enzyme binding pocket complementarity. For instance, the difference between N,N-disubstituted EPTU and its N,N'-disubstituted isomer, 1-ethyl-3-phenylthiourea, results in a predicted 18.3 °C difference in boiling point, reflecting distinct intermolecular interactions . Furthermore, in corrosion inhibition, the benzene ring in phenylthiourea (PTU) confers superior performance over aliphatic analogs like 1,3-diisopropyl-2-thiourea (ITU) due to enhanced π-electron interactions with metal surfaces, with inhibition efficiencies differing by over 6% at identical concentrations [1]. These data underscore that even within the same class of compounds, performance cannot be assumed and must be empirically verified.

Quantitative Differentiation Guide for 1-Ethyl-1-phenylthiourea (EPTU) Versus Closest Analogs


Comparison of Predicted Boiling Points for EPTU and Its N,N'-Disubstituted Isomer

The N,N-disubstituted compound 1-ethyl-1-phenylthiourea (EPTU) exhibits a significantly higher predicted boiling point than its N,N'-disubstituted isomer, 1-ethyl-3-phenylthiourea, indicating stronger intermolecular forces in the N,N-disubstituted arrangement .

Chemoinformatics Organic Chemistry Physical Property Prediction

Corrosion Inhibition Efficiency: Class-Level Inference from Phenylthiourea (PTU) vs. 1,3-Diisopropyl-2-thiourea (ITU) Data

While direct corrosion inhibition data for EPTU is not available, studies on structurally related phenylthiourea (PTU) demonstrate that the presence of a phenyl group significantly enhances inhibition efficiency compared to aliphatic-substituted thioureas like 1,3-diisopropyl-2-thiourea (ITU) [1]. This class-level inference suggests EPTU, which also contains a phenyl group, may offer superior performance over purely aliphatic thiourea inhibitors.

Corrosion Science Materials Chemistry Electrochemistry

Inhibition Efficiency Ranking in Citric Acid: Class-Level Inference from p-Tolylthiourea (p-TTU) vs. N-Ethylthiourea (ETU)

In a comparative study of thiourea derivatives as corrosion inhibitors for cold rolled steel in citric acid, 1-p-tolylthiourea (p-TTU) achieved a maximum inhibition efficiency of 97.36%, outperforming N-ethylthiourea (ETU) which lacks an aromatic substituent [1]. The study established an inhibition order of p-TTU > DMTU > ETU > TU, directly linking the presence of an aromatic group to superior performance [1].

Corrosion Inhibition Acidic Media Green Chemistry

β-Glucuronidase Inhibitory Activity of Heterocyclic Thiourea Analogs

A study evaluating a series of unsymmetrical heterocyclic thioureas for β-glucuronidase inhibition identified several potent compounds with IC₅₀ values in the sub-micromolar to low micromolar range [1]. This establishes the thiourea scaffold, particularly when bearing aromatic substituents, as a viable pharmacophore for targeting this enzyme.

Enzyme Inhibition Medicinal Chemistry Drug Discovery

Mechanistic Divergence in Tyrosinase vs. Non-Tyrosinase Melanogenesis Inhibition

A structure-activity relationship study on phenylthiourea analogs revealed a clear mechanistic bifurcation based on substitution pattern. 1-Phenylthioureas (like EPTU) inhibit melanogenesis primarily through direct tyrosinase inhibition. In contrast, 1,3-disubstituted thioureas (e.g., 1-phenyl-3-alkylthioureas) inhibit melanogenesis via a different, non-tyrosinase pathway [1].

Tyrosinase Inhibition Melanogenesis SAR

Optimal Scientific and Industrial Applications for 1-Ethyl-1-phenylthiourea Based on Empirical Evidence


As a Building Block in Organic Synthesis and Medicinal Chemistry

EPTU serves as a versatile building block for creating more complex thiourea-containing molecules, particularly unsymmetrical derivatives. Its dual substitution (ethyl and phenyl on the same nitrogen) makes it a unique starting material for synthesizing compounds with specific steric and electronic properties. This is supported by its well-defined physical properties (m.p. 133-137 °C) which facilitate handling and purification . Its use as a reagent is well-established in the synthesis of heterocyclic thioureas with demonstrated β-glucuronidase inhibitory activity [1].

As a Candidate Scaffold for Anti-Melanogenic Agents via Tyrosinase Inhibition

Based on class-level SAR evidence, 1-phenylthioureas like EPTU are strong candidates for development as direct tyrosinase inhibitors, a key enzyme target for treating hyperpigmentation disorders. The research demonstrates that the N,N-disubstituted pattern in compounds like EPTU is associated with a direct tyrosinase inhibition mechanism, as opposed to the off-target, non-tyrosinase effects seen with N,N'-disubstituted analogs [2]. This mechanistic predictability is valuable for designing focused medicinal chemistry programs.

As a Potential Component in Corrosion Inhibitor Formulations for Acidic Environments

Class-level evidence strongly indicates that thioureas containing a phenyl group, such as EPTU, are likely to be more effective corrosion inhibitors for steel in acidic media compared to purely aliphatic derivatives. Studies show phenylthiourea (PTU) achieves up to 98.96% inhibition efficiency in 1.0 M HCl at elevated temperatures, outperforming aliphatic analogs [3]. Furthermore, research in citric acid confirms the superior performance of aromatic thioureas [4]. While direct data for EPTU is lacking, the presence of its phenyl group suggests it is a scientifically justifiable candidate for evaluation in such applications, particularly where high-temperature performance is required.

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